6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexyl group in its structure makes it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one with cyclohexylamine, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an antitumor agent, showing activity against liver carcinoma cell lines.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the bromine and cyclohexyl groups.
Tetrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Imidazo[1,2-a]pyrimidine: A related compound with an imidazole ring fused to the pyrimidine core.
Uniqueness
6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the bromine atom and the cyclohexyl group, which confer specific chemical properties and biological activities. These features distinguish it from other similar compounds and make it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15BrN4O |
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Molecular Weight |
323.19 g/mol |
IUPAC Name |
6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H15BrN4O/c14-9-7-15-12-6-11(17-18(12)8-9)13(19)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19) |
InChI Key |
MFUQYZZRIFREDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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